molecular formula C12H10O4 B10845602 7-Hydroxy-6-propanoylcoumarin CAS No. 144582-52-5

7-Hydroxy-6-propanoylcoumarin

Cat. No.: B10845602
CAS No.: 144582-52-5
M. Wt: 218.20 g/mol
InChI Key: GJOCMGDMAGUOKE-UHFFFAOYSA-N
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Description

7-hydroxy-6-propionyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-propionyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction typically requires a Lewis acid catalyst such as aluminum chloride or zinc chloride and is carried out under reflux conditions.

Industrial Production Methods

For industrial production, the Pechmann condensation method is often scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group at the 6-position can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

7-hydroxy-6-propionyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-6-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, such as scavenging free radicals and modulating oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-6-propionyl-2H-chromen-2-one is unique due to the presence of the propionyl group at the 6-position, which imparts distinct chemical and biological properties

Properties

CAS No.

144582-52-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

7-hydroxy-6-propanoylchromen-2-one

InChI

InChI=1S/C12H10O4/c1-2-9(13)8-5-7-3-4-12(15)16-11(7)6-10(8)14/h3-6,14H,2H2,1H3

InChI Key

GJOCMGDMAGUOKE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O

Origin of Product

United States

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